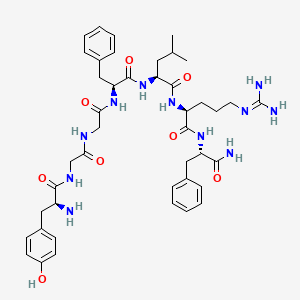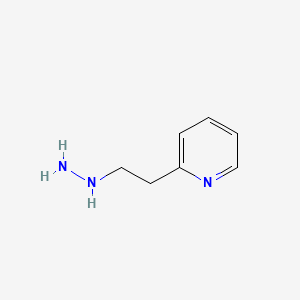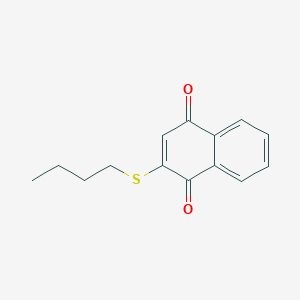
2-(butylthio)naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(butylthio)naphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound features a butylthio group attached to the naphthalene ring, which can significantly influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylthio)naphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with butylthiol. This reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature . The reaction proceeds via nucleophilic substitution, where the thiol group replaces a hydrogen atom on the naphthoquinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-(butylthio)naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can convert the quinone moiety to a hydroquinone.
Substitution: The butylthio group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Industry: Could be used in the development of dyes and pigments due to its quinone structure.
作用機序
The biological activity of 2-(butylthio)naphthalene-1,4-dione is primarily due to its ability to undergo redox cycling, generating reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. The compound can also interact with various cellular targets, including enzymes and DNA, disrupting normal cellular functions .
類似化合物との比較
Similar Compounds
2-(tert-butylthio)-3-chloronaphthalene-1,4-dione: Similar structure but with a chlorine atom, showing enhanced antiproliferative activity.
2-(5,6-dimethylbenzo[d]thiazol-2-ylamino)-3-chloronaphthalene-1,4-dione: Contains an amino group and a chlorine atom, used for its antimicrobial properties.
Uniqueness
2-(butylthio)naphthalene-1,4-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The butylthio group provides a balance between hydrophobicity and reactivity, making it a versatile compound for various applications.
特性
CAS番号 |
59094-49-4 |
|---|---|
分子式 |
C14H14O2S |
分子量 |
246.33 g/mol |
IUPAC名 |
2-butylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O2S/c1-2-3-8-17-13-9-12(15)10-6-4-5-7-11(10)14(13)16/h4-7,9H,2-3,8H2,1H3 |
InChIキー |
LCKZKKVDONIRPE-UHFFFAOYSA-N |
SMILES |
CCCCSC1=CC(=O)C2=CC=CC=C2C1=O |
正規SMILES |
CCCCSC1=CC(=O)C2=CC=CC=C2C1=O |
| 59094-49-4 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




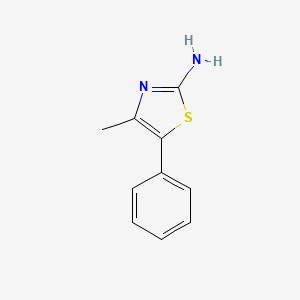
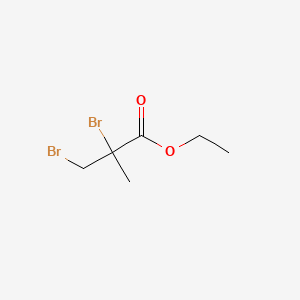
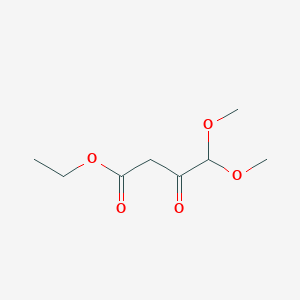
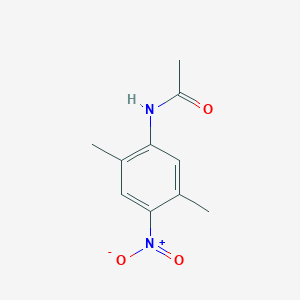


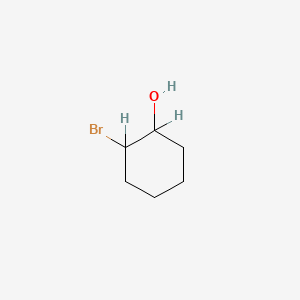
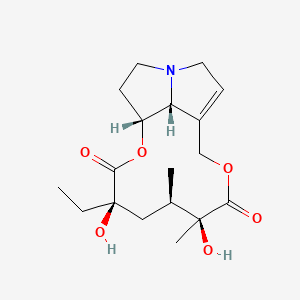
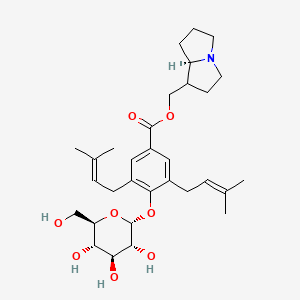
![1,4-Bis[(2-ethylhexyl)amino]anthraquinone](/img/structure/B1604933.png)
